DL-Homocysteine
Description
Structural Characterization of L-Homocysteine
Molecular Architecture and Stereochemical Configuration
L-Homocysteine (C₄H₉NO₂S) represents a non-proteinogenic α-amino acid characterized by a distinctive sulfur-containing side chain that extends the carbon framework beyond that of its structural analog cysteine. The molecule maintains the fundamental α-amino acid architecture with an amino group (NH₂), carboxyl group (COOH), and a hydrogen atom attached to the central carbon, while featuring a unique four-carbon side chain terminating in a sulfhydryl group (-SH). This structural configuration places homocysteine as an intermediate compound in the methionine degradation pathway, where it serves as a crucial metabolic branch point directing carbon flow toward either methionine regeneration or cysteine biosynthesis.
The stereochemical configuration of L-homocysteine follows the L-configuration characteristic of naturally occurring amino acids, with the amino group positioned on the left side when the molecule is oriented in Fischer projection with the carboxyl group at the top. This chirality is fundamental to its biological recognition and enzymatic processing within cellular metabolism. The sulfur atom within the side chain exhibits significant nucleophilic character due to its lone electron pairs, contributing to the molecule's reactivity profile and its ability to form disulfide bonds with other sulfur-containing compounds. The extended carbon chain, specifically the additional methylene bridge (-CH₂-) compared to cysteine, provides increased conformational flexibility while maintaining the essential chemical reactivity associated with the terminal sulfhydryl group.
Two-Dimensional (2D) Structural Analysis
The two-dimensional representation of L-homocysteine reveals a linear carbon backbone extending from the α-carbon through three methylene groups to terminate at the sulfur-containing functional group. The systematic name (2S)-2-amino-4-sulfanylbutanoic acid accurately describes the positional relationships of the functional groups within the molecular framework. The carboxylic acid group at position 1 provides the molecule with acidic character (pKa = 2.46), while the amino group at position 2 contributes basic properties (pKa = 9.41), creating the zwitterionic character typical of amino acids under physiological conditions.
The sulfhydryl group positioned at the terminal carbon (position 4) represents the most chemically reactive site within the molecule, capable of participating in various oxidation-reduction reactions and forming covalent bonds with other sulfur-containing species. This reactivity is enhanced by the relatively high pKa of the sulfhydryl group, which maintains predominantly protonated character under physiological pH conditions, though the small fraction of deprotonated thiolate anion (Hcy-S⁻) exhibits significantly enhanced nucleophilic reactivity. The planar arrangement of the carboxyl and amino groups around the α-carbon follows standard amino acid geometry, while the extended side chain provides additional degrees of rotational freedom that distinguish homocysteine from more compact amino acid structures.
Three-Dimensional (3D) Conformational Dynamics
Advanced computational and experimental analyses have revealed that L-homocysteine exhibits remarkable conformational flexibility, with multiple stable conformers accessible under physiological conditions. Quantum-chemical computations combined with rotational spectroscopy have identified at least six distinct conformational states, with five conformers stabilized by bifurcated N-H₂⋯O=C hydrogen bonds and an additional conformer featuring conventional HN⋯H-O hydrogen bonding patterns. These conformational variations arise from rotational freedom around the carbon-carbon bonds within the extended side chain, allowing the sulfhydryl group to adopt different spatial orientations relative to the amino acid backbone.
The conformational landscape of homocysteine has been thoroughly characterized using density functional theory calculations, revealing energy barriers governing interconversion between different conformational states. The most stable conformers demonstrate intramolecular hydrogen bonding interactions that stabilize specific spatial arrangements of the backbone and side chain functional groups. These conformational preferences directly influence the molecule's reactivity profile and its interactions with enzymatic systems involved in methionine metabolism. The flexibility of the homocysteine structure contrasts markedly with more rigid amino acid architectures and contributes to its ability to serve as a versatile metabolic intermediate capable of engaging with diverse enzymatic pathways.
Molecular dynamics simulations have provided additional insights into the temporal evolution of homocysteine conformations, revealing dynamic equilibria between different conformational states and identifying transition pathways between stable conformers. The conformational dynamics exhibit temperature dependence and are influenced by the local chemical environment, including solvent interactions and the presence of metal ions or other cofactors. These dynamic properties are particularly relevant to understanding homocysteine's behavior in biological systems, where conformational flexibility facilitates recognition by different enzymatic systems and influences the efficiency of metabolic transformations.
Comparative Analysis with Cysteine and Methionine Structures
The structural relationship between L-homocysteine, L-cysteine, and L-methionine provides important insights into their distinct biological roles and metabolic fates. L-Cysteine (C₃H₇NO₂S) represents the structural precursor to homocysteine in terms of carbon chain length, featuring a three-carbon backbone with the sulfhydryl group positioned at the second carbon from the amino acid core. The additional methylene group in homocysteine extends the molecular framework and introduces additional conformational flexibility while maintaining the essential sulfur chemistry that characterizes both compounds.
L-Methionine (C₅H₁₁NO₂S) represents the metabolic precursor to homocysteine, featuring a five-carbon backbone with a terminal methyl sulfide group rather than the free sulfhydryl functionality. The conversion of methionine to homocysteine involves demethylation processes that remove the terminal methyl group and expose the sulfur atom for subsequent chemical transformations. This structural transformation fundamentally alters the chemical reactivity profile, converting the relatively inert thioether linkage in methionine to the highly reactive sulfhydryl group in homocysteine.
Comparative molecular modeling studies have demonstrated that the extended carbon chain in homocysteine provides intermediate conformational flexibility between the more constrained cysteine structure and the fully extended methionine backbone. The positioning of the sulfur atom at different distances from the amino acid core significantly influences the spatial accessibility of this reactive center and its ability to participate in enzymatic reactions. Homocysteine's intermediate chain length allows it to serve as a metabolic branch point, capable of conversion to either cysteine (through condensation with serine) or regeneration to methionine (through remethylation processes).
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
| Record name | (+/-)-Homocysteine | |
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Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
| Record name | (±)-Homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homocysteine, DL- | |
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| Record name | homocysteine | |
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| Record name | DL-Homocysteine | |
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| Record name | DL-homocysteine | |
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| Record name | HOMOCYSTEINE, DL- | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homocysteine can be synthesized from methionine through a multi-step process. The first step involves the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase. SAM is then converted to S-adenosylhomocysteine (SAH), which is hydrolyzed to L-Homocysteine by SAH hydrolase .
Industrial Production Methods: Industrial production of L-Homocysteine often involves enzymatic synthesis. One method includes the use of recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase to catalyze the conversion of racemic homocysteine thiolactone and adenosine to S-adenosyl-L-homocysteine .
Chemical Reactions Analysis
Oxidation Reactions
L-Homocysteine undergoes oxidation to form homocysteine thiolactone (HTL), a cyclic thioester. This reaction is catalyzed by oxidizing agents like hydrogen peroxide (H₂O₂) under physiological conditions . HTL is implicated in protein damage through N-homocysteinylation, where it modifies lysine residues via amide bond formation .
Key Reaction:
Experimental Data:
- Rate of HTL formation : ~0.5–1.2 µM/min in human plasma at 37°C .
- Cellular Impact : HTL accumulation correlates with oxidative stress and mitochondrial dysfunction .
Reduction Reactions
Reduction of oxidized homocysteine (e.g., homocystine) regenerates the thiol form. Reducing agents like dithiothreitol (DTT) or glutathione (GSH) facilitate this process .
Key Reaction:
Mechanism : The reaction involves thiol-disulfide exchange, critical for maintaining redox balance .
Substitution Reactions
L-Homocysteine participates in methyltransferase and adenosyltransferase reactions:
Formation of S-Adenosyl-L-Homocysteine (SAH)
SAH is synthesized via the condensation of adenosine and homocysteine, catalyzed by S-adenosylhomocysteine hydrolase (SAHH) .
Key Reaction:
Structural Insights :
- SAHH binds homocysteine via a conserved active site involving His⁶⁸ and Asp²⁴⁶ (mouse SAHH structure) .
- Equilibrium : SAH hydrolysis is reversible but favors adenosine and homocysteine under physiological pH .
Methionine Synthase Reaction
Homocysteine is remethylated to methionine using 5-methyltetrahydrofolate (5-MTHF) as the methyl donor, requiring vitamin B₁₂ as a cofactor .
Key Reaction:
Enzyme Kinetics :
| Parameter | Value | Source |
|---|---|---|
| (Hcy) | 10–20 µM | |
| 0.8–1.2 nmol/min/mg protein |
Transsulfuration Pathway
Homocysteine condenses with serine to form cystathionine , catalyzed by cystathionine β-synthase (CBS, vitamin B₆-dependent) . Subsequent cleavage by cystathionine γ-lyase produces cysteine .
Key Reactions:
Regulation :
Protein S-Homocysteinylation
Homocysteine forms disulfide bonds with cysteine residues in proteins (e.g., albumin, fibronectin), altering their function .
Example :
Consequences :
- Fibronectin : Reduced fibrin-binding capacity impairs wound healing .
- Metallothionein : Disrupted zinc binding compromises antioxidant activity .
Cyclization to Homocysteine Thiolactone
Error-editing by methionyl-tRNA synthetase leads to HTL formation, a toxic byproduct linked to protein damage .
Mechanism :
Pathophysiological Impact :
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Cardiovascular Health
L-Homocysteine is closely associated with cardiovascular diseases, particularly ischemic heart disease. Elevated levels of homocysteine (hyperhomocysteinemia) have been linked to endothelial dysfunction and increased arterial stiffness, contributing to atherosclerosis and thrombosis.
Case Studies and Findings:
- A prospective study indicated that an increase in serum homocysteine concentration by 5 µmol/L was associated with a 41% increased risk of ischemic heart disease .
- In another study, hyperhomocysteinemia was identified as an independent predictor of pulmonary arterial hypertension (PAH), suggesting that monitoring homocysteine levels could serve as a non-invasive risk assessment tool for cardiovascular conditions .
Neurological Function
Research has shown that L-Homocysteine can affect neurological health. It has excitatory effects on neurons and is implicated in various neurodegenerative disorders.
Key Insights:
- A study involving local administration of homocysteine in animal models demonstrated its excitatory action on neurons, which may relate to neurological symptoms observed in amino acid metabolism disorders .
- Additionally, elevated homocysteine levels are associated with cognitive decline and neuropsychiatric symptoms, particularly in the elderly population .
Metabolic Disorders
L-Homocysteine serves as a critical biomarker for assessing metabolic health. It is produced during the metabolism of methionine and can indicate deficiencies in vitamins B6, B12, and folate.
Research Findings:
- A clinical trial showed that vitamin B supplementation effectively lowered homocysteine levels in patients with chronic kidney disease, which correlated with improved survival rates .
- The relationship between homocysteine levels and age-related macular degeneration has also been explored, indicating potential pathways for intervention through vitamin supplementation .
Diagnostic Applications
The measurement of homocysteine levels has gained traction as a diagnostic tool for various health conditions.
Diagnostic Potential:
- Studies have established that hyperhomocysteinemia can serve as a biomarker for assessing cardiovascular risk and monitoring treatment efficacy in patients undergoing therapy for cardiovascular diseases .
- The correlation between elevated homocysteine levels and other biomarkers such as N-terminal prohormone of B-type natriuretic peptide (NT-proBNP) further supports its use in clinical settings for evaluating heart failure severity .
Therapeutic Strategies
Given its implications in various health conditions, L-Homocysteine has been explored as a target for therapeutic interventions.
Treatment Approaches:
- Supplementation with vitamins B6, B12, and folate has been shown to effectively reduce homocysteine levels, which may lower the risk of cardiovascular events .
- A meta-analysis suggested that while homocysteine-lowering therapies have not consistently shown clinical benefits across all populations, targeted interventions may still hold promise for specific patient groups .
Mechanism of Action
L-Homocysteine is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique due to its additional methylene bridge and its role as an intermediate in the methionine cycle .
Comparison with Similar Compounds
Reaction with Formaldehyde
L-Homocysteine exhibits reactivity similar to L-cysteine when reacting with formaldehyde, forming a +12 amu product via methylene bridge formation. However, its reactivity differs significantly from other sulfur-containing or nitrogen-rich amino acids (Table 1).
Table 1: Conversion Rates of Amino Acids with Formaldehyde (2-hour reaction)
| Compound | Conversion Rate (%) | Mass Gain (amu) |
|---|---|---|
| L-Homocysteine | ~100%* | +12 |
| L-Cysteine | ~100%* | +12 |
| L-Methionine | 0.33% | +12 |
| Glycine Amide | 0.68% | +12 |
| L-Serine | 0% | — |
| L-Lysine | 0% | — |
*Full conversion observed for L-homocysteine and L-cysteine under experimental conditions .
Key Findings :
- L-Homocysteine and L-cysteine show rapid and complete conversion, likely due to their free thiol groups.
- L-Methionine’s slower reactivity may stem from steric hindrance from its methyl group.
- Non-sulfur amino acids (e.g., L-serine, L-lysine) lack the thiol moiety required for this reaction.
Neurological Activity Comparisons
Excitatory Effects on Neurons
L-Homocysteine acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, with potency comparable to L-glutamate. In rat neuronal studies, 150 μM L-homocysteine induced calcium influx equivalent to 10–20 μM NMDA, a known neurotoxic agent . Notably, this excitatory effect is amplified by glycine, a co-agonist of NMDA receptors (Fig. 1).
Fig. 1: Neuronal [Ca²⁺]i Increase by L-Homocysteine and NMDA
Modulation of Neurotransmitter Uptake
L-Homocysteine inhibits high-affinity taurine uptake in synaptosomes and astrocytes (IC₅₀ < 5 mM) but shows minimal effect on GABA uptake. In contrast, its derivatives (e.g., L-homocysteic acid, homocystine) exhibit varied inhibitory profiles (Table 2) .
Table 2: Inhibition of Taurine and GABA Uptake by Homocysteine Derivatives
| Compound | Taurine Uptake Inhibition (Synaptosomes) | GABA Uptake Inhibition (Astrocytes) |
|---|---|---|
| L-Homocysteine | Strong (IC₅₀ < 5 mM) | None |
| DL-Homocysteine | Moderate | None |
| L-Homocysteic Acid | Weak | None |
| Homocystine | Strong | Strong (IC₅₀ < 5 mM) |
Enzyme Regulation and Metabolic Roles
Activation of Phosphoglycerate Dehydrogenase (PGDH)
L-Homocysteine activates PGDH, a key enzyme in serine biosynthesis, with greater potency than other amino acids. In Arabidopsis thaliana, its EC₅₀ (half-maximal effective concentration) is two orders of magnitude lower than that of L-serine, indicating superior regulatory capacity .
Key Regulatory Contrasts :
- L-Serine : Feedback inhibitor of PGDH.
- L-Homocysteine : Allosteric activator (EC₅₀ ≈ 1 μM vs. L-serine’s EC₅₀ ≈ 100 μM).
Role in Transsulfuration Pathway
L-Homocysteine is a substrate for cystathionine β-synthase (CBS), converting it to L-cystathionine. This distinguishes it from L-cysteine, which is downstream in the pathway and participates in glutathione synthesis .
Transport Mechanisms
L-Homocysteine shares transporters with L-cysteine, including systems L and ASC in human endothelial cells.
Toxicity and Pathological Effects
This compound thiolactone (TLHC) exhibits higher toxicity than L-homocysteine in rat heart tissue, reducing oxygen consumption by 40% at 10 μM. This contrasts with L-homocysteine’s milder effects, mediated via interactions with gasotransmitters (NO, H₂S) .
Biological Activity
L-Homocysteine is a sulfur-containing amino acid that plays a significant role in various biological processes, particularly in cardiovascular health and metabolic pathways. Elevated levels of homocysteine, known as hyperhomocysteinemia, have been implicated in numerous health conditions, including cardiovascular diseases, neurodegenerative disorders, and genetic syndromes. This article explores the biological activity of L-homocysteine through detailed research findings, case studies, and data tables.
Metabolism of L-Homocysteine
L-Homocysteine is primarily derived from the metabolism of methionine, an essential amino acid. It can be metabolized through two main pathways:
- Remethylation : Converts homocysteine back to methionine, primarily facilitated by the enzyme methylene tetrahydrofolate reductase (MTHFR), which requires vitamin B12 and folate as cofactors.
- Transsulfuration : Converts homocysteine into cysteine via the action of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), utilizing vitamin B6 as a cofactor.
Abnormalities in these pathways can lead to elevated homocysteine levels, which are associated with various health risks.
Cardiovascular Disease
Elevated homocysteine levels are a strong predictor of cardiovascular events. Research indicates that for every 5 µmol/L increase in serum homocysteine concentration, the risk of ischemic heart disease (IHD) increases by approximately 41% . A study involving over 1,000 patients found that high homocysteine levels were significantly correlated with coronary artery disease and other vascular complications .
Table 1: Association Between Homocysteine Levels and Cardiovascular Events
| Study | Population | Findings |
|---|---|---|
| JAMA Internal Medicine (1998) | 229 cases, 1126 controls | Odds ratio for IHD increased by 41% per 5 µmol/L increase in homocysteine |
| PMC2855132 (2006) | Patients with coronary artery disease | High homocysteine linked to increased mortality risk |
| PMC4326479 (2015) | Cell culture study | Homocysteine exposure led to significant genotoxic stress and cell viability reduction |
Neurodegenerative Disorders
Hyperhomocysteinemia has been linked to neurodegenerative conditions such as Alzheimer's disease. Elevated homocysteine levels may contribute to oxidative stress and neurotoxicity, potentially leading to cognitive decline . The mechanism involves increased production of reactive oxygen species (ROS) and DNA fragmentation in neuronal cells after prolonged exposure to homocysteine .
L-Homocysteine exerts its biological effects through several mechanisms:
- Protein Modification : Homocysteinylation can modify proteins by forming disulfide bonds or covalent adducts with cysteine residues. This modification can impair protein function, as seen with fibronectin and metallothionein .
- Genotoxic Stress : Prolonged exposure to elevated homocysteine levels induces DNA damage, evidenced by increased DNA fragmentation observed in various studies .
- Cell Cycle Regulation : Homocysteine influences cell cycle proteins such as cyclins and p21, suggesting its role in cell proliferation and apoptosis .
Case Studies
- Vitamin B Supplementation Study : A clinical trial assessed the impact of vitamin B supplementation on lowering homocysteine levels in patients with cardiovascular risk factors. While homocysteine levels decreased significantly in the treatment group, there was no corresponding reduction in mortality rates over three years .
- Gender Differences in Homocysteine Levels : A study found that males had significantly higher plasma homocysteine levels than females, particularly after age 50. This difference underscores the importance of considering demographic factors when assessing cardiovascular risk associated with homocysteine .
Q & A
Q. What are the standard methodologies for quantifying L-Homocysteine in biological samples?
L-Homocysteine levels are typically measured using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods require derivatization steps (e.g., using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) to enhance sensitivity . For cell culture studies, fluorometric assays (e.g., methylene blue method) are employed to detect hydrogen sulfide (H₂S) production linked to homocysteine metabolism . Researchers must standardize sample preparation (e.g., plasma reduction with tris(2-carboxyethyl)phosphine) to avoid oxidation artifacts .
Q. How does L-Homocysteine integrate into the methionine cycle, and what enzymes regulate its metabolism?
L-Homocysteine is a key intermediate in the methionine cycle, where it is either remethylated to methionine via methionine synthase (MS) or transsulfurated to cysteine via cystathionine-β-synthase (CBS). Deficiencies in CBS or MS lead to hyperhomocysteinemia. Experimental models often use S-adenosyl-L-methionine (SAM) as a cofactor to study CBS activation and H₂S production . Kinetic assays with recombinant enzymes (e.g., CBS activity measured at 37°C, pH 7.4) are critical for pathway analysis .
Q. What safety protocols are recommended for handling L-Homocysteine in laboratory settings?
L-Homocysteine requires handling in ventilated environments to avoid inhalation of dust. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Storage should be in airtight containers at −20°C to prevent degradation. Note that toxicological data (e.g., acute toxicity) remain incomplete, necessitating caution in dose-response studies .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on L-Homocysteine’s role in oxidative stress and endothelial dysfunction?
Discrepancies arise from concentration-dependent effects: physiological levels (5–15 µM) may act as redox regulators, while elevated levels (>50 µM) induce oxidative stress via hydrogen peroxide generation. Experimental designs should include parallel assays for glutathione (GSH) depletion and nitric oxide (NO) bioavailability. For example, HUVEC cells treated with 1–10 mM homocysteine thiolactone show dose-dependent cytotoxicity via MTT assays, correlating with ROS markers .
Q. What advanced techniques are used to study L-Homocysteine-induced protein modifications?
L-Homocysteine thiolactone, a reactive derivative, forms N-homocysteinylated proteins via lysine adducts. Researchers employ mass spectrometry (e.g., MALDI-TOF) to identify modified residues and quantify adduct levels. Fluorescence quenching studies (e.g., using bovine serum albumin) reveal static quenching mechanisms and hydrophobic interactions, with binding constants calculated via double-logarithmic plots .
Q. How do genetic polymorphisms in CBS and MTHFR influence experimental outcomes in hyperhomocysteinemia models?
Single-nucleotide polymorphisms (SNPs) in CBS (e.g., c.833T>C) reduce enzyme activity by 50–70%, while MTHFR C677T variants impair folate-dependent remethylation. Knockout murine models (e.g., CBS⁻/⁻) require dietary methionine restriction to mimic human pathology. In vitro studies using CRISPR-edited cell lines can isolate genotype-phenotype relationships, validated via HPLC-based homocysteine quantification .
Methodological Challenges and Solutions
Q. What are the limitations of current assays for detecting L-Homocysteine in complex matrices?
- Matrix Interference: Plasma proteins and antioxidants (e.g., ascorbate) can interfere with fluorometric assays. Solution: Solid-phase extraction (SPE) or protein precipitation with acetonitrile improves specificity .
- Instability: Homocysteine auto-oxidizes rapidly. Solution: Immediate acidification of samples (pH <2) and analysis within 24 hours .
Q. How can researchers optimize in vitro models to study L-Homocysteine’s epigenetic effects?
SAM-dependent methyltransferases are inhibited by S-adenosylhomocysteine (SAH), a homocysteine derivative. Use SAH hydrolase inhibitors (e.g., 3-deazaadenosine) to accumulate SAH in cell cultures. Chromatin immunoprecipitation (ChIP) assays then link SAH levels to histone methylation patterns (e.g., H3K27me3) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
